molecular formula C10H16O2S B11901248 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate

Ethyl 6-thiaspiro[2.5]octane-1-carboxylate

Cat. No.: B11901248
M. Wt: 200.30 g/mol
InChI Key: ZXYYLWOJBRPCDZ-UHFFFAOYSA-N
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Description

Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C10H16O2S and a molar mass of 200.29784 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-thiaspiro[2.5]octane-1-carboxylate typically involves the reaction of a suitable thiol with an appropriate cyclic ketone under acidic or basic conditions. The reaction is followed by esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-thiaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 6-thiaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure and sulfur atom play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-thiaspiro[2.5]octane-1-carboxylate is unique due to the presence of the sulfur atom within its spiro structure. This sulfur atom imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

ethyl 6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O2S/c1-2-12-9(11)8-7-10(8)3-5-13-6-4-10/h8H,2-7H2,1H3

InChI Key

ZXYYLWOJBRPCDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCSCC2

Origin of Product

United States

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